molecular formula C9H12N4O B11720744 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 51596-07-7

6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11720744
CAS No.: 51596-07-7
M. Wt: 192.22 g/mol
InChI Key: NBSRPSNFYPBKIX-UHFFFAOYSA-N
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Description

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring. It has a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate biological processes and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines such as:

Uniqueness

6-Ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

51596-07-7

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

6-ethyl-2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O/c1-4-7-5(2)10-9-11-6(3)12-13(9)8(7)14/h4H2,1-3H3,(H,10,11,12)

InChI Key

NBSRPSNFYPBKIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N=C(NN2C1=O)C)C

Origin of Product

United States

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